REACTION_CXSMILES
|
[C:1]([O:14][CH2:15][CH3:16])(=[O:13])[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[C:17](Cl)(=O)[C:18]1C=CC(C(Cl)=O)=CC=1.[CH2:29](O)[CH2:30]CC>C1(C)C=CC=CC=1>[C:6]([O:8][CH2:9][CH2:10][CH2:29][CH3:30])(=[O:7])[C:5]1[CH:11]=[CH:12][C:2]([C:1]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:13])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)OCC)C=C1)(=O)OCC
|
Name
|
|
Quantity
|
40.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
Name
|
|
Quantity
|
29.6 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared by the procedure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=C(C(=O)OCCCC)C=C1)(=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |